N-(biphenyl-2-yl)-2,6-dimethoxybenzamide
Description
N-(biphenyl-2-yl)-2,6-dimethoxybenzamide is a benzamide derivative characterized by a 2,6-dimethoxy-substituted benzoyl group attached to a biphenyl-2-yl amine moiety. The compound’s structure features a planar biphenyl system, which may enhance π-π stacking interactions in biological systems, and methoxy groups that influence electronic properties and solubility.
Properties
IUPAC Name |
2,6-dimethoxy-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-18-13-8-14-19(25-2)20(18)21(23)22-17-12-7-6-11-16(17)15-9-4-3-5-10-15/h3-14H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYVRRALLOOZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-2,6-dimethoxybenzamide typically involves the following steps:
Formation of Biphenyl Moiety: The biphenyl structure can be synthesized using various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Introduction of Methoxy Groups: The methoxy groups can be introduced through electrophilic aromatic substitution reactions using methanol and a suitable catalyst.
Formation of Benzamide: The final step involves the formation of the benzamide group by reacting the biphenyl derivative with an appropriate amine and a coupling reagent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-2-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(biphenyl-2-yl)-2,6-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases and disrupt microtubule function.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It is studied for its effects on cellular processes such as cell cycle regulation and apoptosis.
Mechanism of Action
The mechanism of action of N-(biphenyl-2-yl)-2,6-dimethoxybenzamide involves its interaction with
Biological Activity
N-(Biphenyl-2-yl)-2,6-dimethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound is believed to inhibit various enzymes and receptors, leading to desired therapeutic effects. For instance, the benzimidazole moiety in similar compounds has been shown to bind to enzymes involved in cancer proliferation and inflammation pathways.
Biological Activity Overview
The compound exhibits a range of biological activities, which can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound.
-
Anticancer Activity :
Cell Line IC50 (µM) NB4 0.96 HL60 1.62 MV4-11 1.90 K562 4.23 - Mechanistic Insights :
-
Neuroprotective Effects :
- The compound's ability to modulate nicotinic acetylcholine receptors (nAChRs) suggests a role in neuroprotection and treatment for cognitive disorders . This aspect is particularly relevant given the increasing interest in compounds that can influence neurotransmitter systems without significant side effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound | Activity |
|---|---|
| 2-Phenylbenzimidazole | Antimicrobial and anticancer activities |
| 2-(2-Pyridyl)benzimidazole | Antiviral properties |
| N-[3-(1H-benzimidazol-2-yl)phenyl] | Enhanced specificity in cancer treatment |
This compound stands out due to its structural features that may enhance its biological activity compared to other benzimidazole derivatives.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 2,6-Dimethoxybenzamide Derivatives
Key Observations:
Substituent-Driven Activity: The isoxazolyl group in Isoxaben confers herbicidal activity by targeting plant-specific cellulose synthesis . Oxazolyl and cinnamate ester substituents (e.g., PC5 and 7C) enhance TRPV3 antagonism, likely due to improved hydrophobic interactions with the channel’s binding pocket .
Methoxy Group Contributions :
Key Observations:
- Synthetic Flexibility : The 2,6-dimethoxybenzamide core is amenable to diverse coupling reactions (e.g., Suzuki-Miyaura for PC5 , amide condensations for Isoxaben ).
- Thermal Stability : High melting points (e.g., 248–250 °C for Compound 4a) suggest strong crystalline packing, beneficial for formulation .
Selectivity and Toxicity Profiles
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
